molecular formula C20H14F4N2O2 B2624850 N-(4-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide CAS No. 1004393-31-0

N-(4-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2624850
CAS No.: 1004393-31-0
M. Wt: 390.338
InChI Key: AEXHHMJECPENII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridinone core structure. This scaffold is of significant interest in medicinal chemistry and drug discovery research . The compound features a carboxamide group linking the core to a 4-fluorophenyl ring and a benzyl group at the N1 position bearing a trifluoromethyl substituent. The presence of both fluorine and trifluoromethyl groups is a common strategy in lead compound optimization, as these motifs can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Dihydropyridine and related structures have been explored in various pharmacological contexts, though the specific research applications and mechanism of action for this particular analog require further experimental investigation. This product is intended for research purposes such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block or reference standard in chemical synthesis. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N2O2/c21-16-5-7-17(8-6-16)25-19(28)14-4-9-18(27)26(12-14)11-13-2-1-3-15(10-13)20(22,23)24/h1-10,12H,11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXHHMJECPENII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process, allowing for the production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various bacterial strains. In vitro studies indicate its effectiveness against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus30 µg/mL
Escherichia coli50 µg/mL

These results suggest that the compound could be developed as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

Antiviral Activity

Research into the antiviral potential of this compound has shown promising results. It appears to inhibit viral replication by interfering with viral enzymes or host cell receptors. Specific studies have indicated effectiveness against:

  • Influenza Virus
  • Herpes Simplex Virus

These findings open avenues for further exploration in antiviral drug development.

Anticancer Activity

One of the most compelling applications of this compound is its anticancer activity. Research indicates that it can induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G1/S phase.
  • Caspase Activation : It activates caspases, leading to programmed cell death.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study assessing the cytotoxic effects on various cancer cell lines, the compound exhibited significant antiproliferative effects:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)9.5
A549 (Lung)11.2
HepG2 (Liver)7.8

These results indicate that N-(4-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide may be more effective than standard chemotherapeutic agents like doxorubicin.

Comparative Analysis with Related Compounds

To contextualize the unique biological profile of this compound, a comparative analysis with structurally similar compounds has been conducted:

Compound NameBiological ActivityNotable Features
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo...Moderate anticancer activityDifferent substituents
PerampanelAnticonvulsantAction on glutamate receptors
TaranabantInvestigated for weight lossVaried substituents impacting efficacy

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

N-(4-Carbamoylphenyl)-6-oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydropyridine-3-Carboxamide

  • Key Structural Differences :
    • Substituent at the 4-position : The 4-fluorophenyl group in the target compound is replaced with a 4-carbamoylphenyl moiety (NH₂CO-C₆H₄).
    • Impact on Properties :
  • Molecular mass increases slightly to 415.37 g/mol (C₂₁H₁₆F₃N₃O₃).
Parameter Target Compound 4-Carbamoylphenyl Analog
Molecular Formula C₂₁H₁₅F₄N₃O₂ C₂₁H₁₆F₃N₃O₃
Average Mass (g/mol) 417.36 415.37
Key Substituent 4-Fluorophenyl 4-Carbamoylphenyl
Lipophilicity (Predicted) High (CF₃, F) Moderate (polar carbamoyl)

2-(4-Fluorophenyl)-N-Methyl-5-(3-((1-Methylcyclopropyl)Carbamoyl)Phenyl)-6-((2,2,2-Trifluoroethyl)Amino)Furo[2,3-b]Pyridine-3-Carboxamide

  • Key Structural Differences: Core Scaffold: Features a furo[2,3-b]pyridine ring system instead of dihydropyridine. Substituents: Includes a trifluoroethylamino group and a 1-methylcyclopropyl carbamoyl moiety. Impact on Properties:
  • The fused furopyridine ring enhances rigidity, possibly improving target selectivity.
  • The trifluoroethylamino group increases metabolic stability but may introduce steric hindrance .
Parameter Target Compound Furopyridine Analog
Core Structure Dihydropyridine Furo[2,3-b]pyridine
Key Functional Groups CF₃, F CF₃CH₂NH, cyclopropyl
Synthetic Complexity Moderate High (multi-step coupling)

Pharmacological Implications

  • Target Compound: The dihydropyridine scaffold is associated with calcium channel modulation in other drugs (e.g., nifedipine).
  • 4-Carbamoylphenyl Analog : The polar carbamoyl group may enhance binding to hydrophilic pockets in enzymes, as seen in carboxamide-based kinase inhibitors like imatinib .
  • Furopyridine Analog: The rigid structure could reduce off-target effects, while the trifluoroethylamino group mimics strategies used in covalent inhibitors (e.g., afatinib) .

Biological Activity

N-(4-fluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydropyridine core, which is known for its biological activity. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H17F3N2O2
Molecular Weight364.35 g/mol
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of various bacterial strains, including resistant strains like MRSA. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism of action includes the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .

Enzyme Inhibition

Inhibitory effects on specific enzymes have been documented. For example, compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes and lipoxygenases, which are involved in inflammatory processes. The inhibition of these enzymes may contribute to anti-inflammatory effects observed in preclinical models .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound and its analogs:

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for different strains .
  • Cytotoxicity Assays : In a comparative study involving multiple cancer cell lines, this compound demonstrated IC50 values ranging from 10 μM to 30 μM, indicating potent cytotoxic effects against targeted cancer cells .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions between this compound and various biological targets. Molecular docking simulations revealed favorable binding affinities with COX-2 and other relevant enzymes, suggesting potential as a lead compound for drug development .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized in a two-step process involving substitution and hydrolysis reactions. For example, analogous carboxamide derivatives have been prepared via nucleophilic substitution of halogenated intermediates followed by hydrolysis under controlled pH and temperature conditions. Optimization strategies include:

  • Reducing reaction time by using catalytic bases (e.g., K2_2CO3_3) to accelerate substitution.
  • Maintaining mild temperatures (60–80°C) to minimize side reactions.
  • Employing HPLC-pure reagents to reduce impurities. Yields exceeding 80% have been reported with these adjustments .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key methods include:

  • 1H NMR : To confirm the dihydropyridine scaffold and substituent positions (e.g., fluorophenyl and trifluoromethylbenzyl groups). Peaks in the δ 6.5–8.5 ppm range indicate aromatic protons, while δ 4.0–5.5 ppm corresponds to methylene bridges .
  • X-ray crystallography : For absolute stereochemical determination, as demonstrated in structural analogs resolved via PDB ligand data (e.g., chiral centers in oxazin-4-yl derivatives) .
  • HPLC : Use reverse-phase columns (e.g., Chromolith®) with UV detection at 254 nm for purity assessment (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different cellular models?

Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target interactions. Methodological solutions include:

  • Comparative dose-response assays : Test the compound in parallel with positive controls (e.g., kinase inhibitors) across multiple cell lines.
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .
  • Structural analogs analysis : Modify the trifluoromethyl or fluorophenyl groups to assess SAR trends, as seen in pyrimidinecarboxamide derivatives .

Q. What computational modeling strategies are effective in predicting binding affinity to target enzymes?

  • Molecular docking : Utilize PDB structures (e.g., 1HH ligand) to model interactions with catalytic sites. Key parameters include van der Waals forces and hydrogen bonding with fluorinated groups .
  • MD simulations : Assess stability of the dihydropyridine core in aqueous environments, focusing on solvent-accessible surface area (SASA) and RMSD values.
  • Free energy perturbation (FEP) : Quantify the impact of substituent modifications (e.g., replacing trifluoromethyl with methyl groups) on binding energy .

Q. What methodologies are employed in structure-activity relationship (SAR) studies to enhance bioactivity?

SAR optimization strategies include:

  • Functional group substitution : Introduce sulfone or phosphonate moieties at the pyridine 3-position to improve solubility and target engagement, as proposed for related dihydropyridines .
  • Bioisosteric replacement : Replace the 4-fluorophenyl group with heterocycles (e.g., pyrazolyl) to modulate selectivity, as seen in indazolyloxy-phenyl derivatives .
  • Protease stability assays : Evaluate resistance to hepatic CYP450 enzymes using microsomal incubation and LC-MS quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.